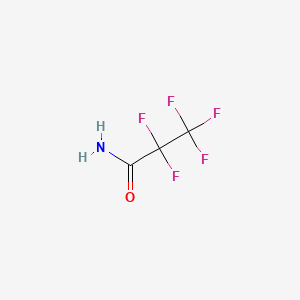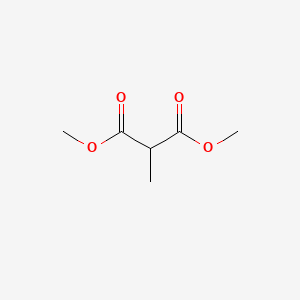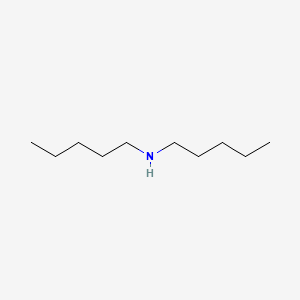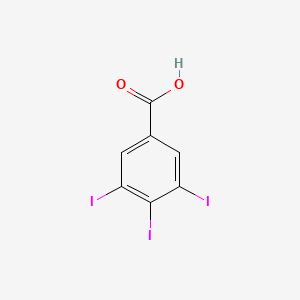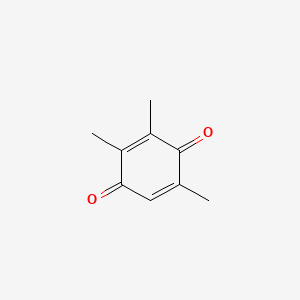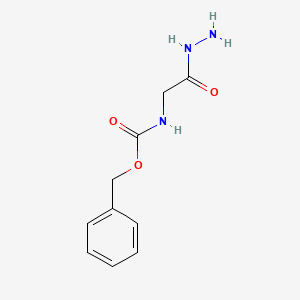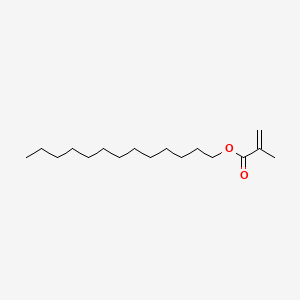
Metacrilato de tridecilo
Descripción general
Descripción
Tridecyl methacrylate is a methacrylic acid ester with the molecular formula C17H32O2 and a molar mass of 268.4 g/mol . It is a hydrophobic, monofunctional methacrylate monomer known for its low glass transition temperature, making it an excellent flexible and plasticizing monomer . This compound is widely used in the production of polymers and as a feedstock for various chemical syntheses .
Aplicaciones Científicas De Investigación
Tridecyl methacrylate has a wide range of scientific research applications:
Mecanismo De Acción
- Tridecyl methacrylate is a monofunctional methacrylate monomer with a long hydrophobic tail .
- Its primary targets are polymer chains during polymerization. It readily undergoes addition reactions with various organic and inorganic compounds .
- It imparts properties such as chemical/water resistance, impact strength, hydrophobicity, low shrinkage, and adhesion to the resulting polymers .
- C13MA is water-insoluble and has a low glass transition temperature (Tg) .
- However, its low viscosity and low odor make it suitable for various applications .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Métodos De Preparación
Tridecyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with tridecyl alcohol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production often employs continuous processes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Tridecyl methacrylate undergoes various chemical reactions, including:
Addition Reactions: It readily participates in addition reactions with a wide range of organic and inorganic compounds.
Polymerization: It forms homopolymers and copolymers with other monomers such as acrylic acid, acrylonitrile, and styrene.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed from these reactions are typically high-performance polymers with enhanced properties such as chemical resistance, impact strength, and hydrophobicity .
Comparación Con Compuestos Similares
Tridecyl methacrylate can be compared with other similar compounds such as:
Dodecyl methacrylate: Similar in structure but with a shorter alkyl chain, leading to slightly different physical properties.
Tetradecyl methacrylate: Has a longer alkyl chain, which can affect the flexibility and hydrophobicity of the resulting polymers.
Hexadecyl methacrylate: Even longer alkyl chain, providing higher hydrophobicity and lower glass transition temperature.
Tridecyl methacrylate is unique due to its balance of flexibility, hydrophobicity, and polymerization properties, making it a versatile monomer for various applications .
Propiedades
IUPAC Name |
tridecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3/h2,4-15H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROTHRUZYBWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41630-11-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, tridecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41630-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8029236 | |
| Record name | Tridecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | 2-Propenoic acid, 2-methyl-, tridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7553 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2495-25-2 | |
| Record name | Tridecyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, tridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71FJI2DJAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIDECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of tridecyl methacrylate in materials science?
A1: Tridecyl methacrylate (TDMA) is a hydrophobic monomer commonly used in the synthesis of various polymers. One notable application is its use in creating thermoresponsive shape-memory photopolymers. These polymers, often synthesized by combining TDMA with other monomers like tetrahydrofurfuryl acrylate and 1,3-benzendithiol, exhibit shape-memory behavior when they reach their glass transition temperature. [, ] This makes them potentially useful in fields like microtransfer molding and as replacements for petroleum-derived shape-memory polymers. [, ]
Q2: How does the concentration of co-solvents like dimethyl ether (DME) influence the behavior of tridecyl methacrylate in supercritical carbon dioxide (CO2)?
A2: Research suggests that the presence and concentration of co-solvents like DME significantly impact the cloud point behavior of poly(tridecyl methacrylate) (P(TDMA)) in supercritical CO2. [] Specifically, increasing the concentration of DME generally leads to a decrease in the cloud point pressure of the P(TDMA) solution. [] This information is crucial for understanding and controlling the solubility and phase behavior of TDMA-based polymers in supercritical CO2 systems, which are relevant for various applications like polymer processing and separations.
Q3: What is the impact of incorporating tridecyl methacrylate into a polymer on its mechanical properties?
A3: Studies on vanillin-based photopolymers demonstrate that incorporating TDMA alongside vanillin dimethacrylate and 1,3-benzendithiol can significantly influence the resulting polymer's mechanical characteristics. [] By adjusting the ratio of these monomers, researchers can fine-tune the thermal and mechanical properties of the final photopolymer. [] This highlights the role of TDMA in tailoring polymer properties for specific applications.
Q4: Are there any studies exploring the polymerization kinetics of tridecyl methacrylate?
A4: Yes, tridecyl methacrylate has been investigated in the context of pulsed laser polymerization studies. [] Researchers have used the pulsed laser polymerization–size exclusion chromatography (PLP-SEC) method to determine the Arrhenius parameters of the propagation rate coefficient (kp) for TDMA. [] This type of kinetic data is crucial for understanding and optimizing polymerization processes involving TDMA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



